rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline
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Overview
Description
rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with two methyl groups and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Nitroaniline Moiety: The final step involves the nitration of aniline followed by coupling with the dimethylpiperazine intermediate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding aniline derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding aniline derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also interact with receptors or enzymes, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- rel-4-(Chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester
- rel-4-((2R,3S,5R,6S)-2,3,5,6-tetrafluorocyclohexyl)aniline
Uniqueness
rel-4-((3S,5R)-3,5-Dimethylpiperazin-1-yl)-2-nitroaniline is unique due to its specific substitution pattern on the piperazine ring and the presence of a nitroaniline moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18N4O2 |
---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-nitroaniline |
InChI |
InChI=1S/C12H18N4O2/c1-8-6-15(7-9(2)14-8)10-3-4-11(13)12(5-10)16(17)18/h3-5,8-9,14H,6-7,13H2,1-2H3/t8-,9+ |
InChI Key |
DXSHDLTUNJKTRH-DTORHVGOSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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